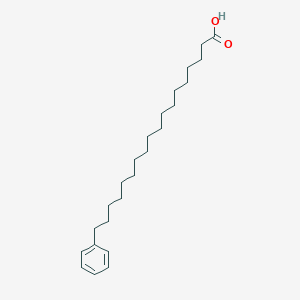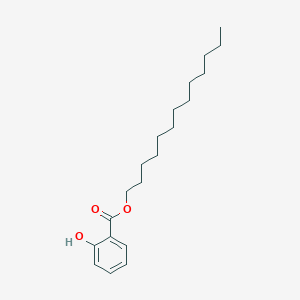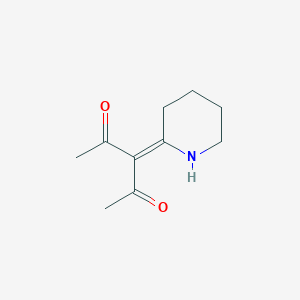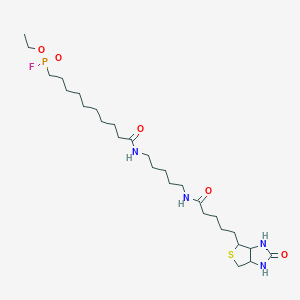
1-Boc-3-hydroxypyrrolidine
Overview
Description
1-Boc-3-hydroxypyrrolidine (1-Boc-3-Hp) is an organic compound that belongs to the class of pyrrolidines and is derived from the amino acid proline. It is a versatile building block that is used in a variety of synthetic processes, ranging from drug synthesis to the production of specialty chemicals. 1-Boc-3-Hp has been the subject of considerable research due to its potential applications in the pharmaceutical, agrochemical, and biotechnological industries.
Scientific Research Applications
It is used for studying the mechanism of intramolecular migration of tert-butyloxycarbonyl groups (Xue & Silverman, 2010).
The synthesized 1-benzyl-3-hydroxypyrrolidine has applications in the production of enantiopure chiral compounds (Morimoto & Sakai, 2008).
It's used in the study of ferrocene peptides, stabilized in solution by intramolecular hydrogen bonds (Kovač et al., 2009).
Useful in chemoenzymatic synthesis of 2-hydroxy-3-methylproline and its derivatives (Haddad & Larchevěque, 2005).
Applied in the enantioconvergent synthesis of novel potential HIV protease inhibitors (Courcambeck et al., 2001).
Acts as a potential inhibitor of GABA transport proteins GAT-1 and GAT-3 (Zhao et al., 2005).
Used in asymmetric synthesis for producing various compounds (Aoyagi & Williams, 1998).
Identified as a new and selective integrin alpha5beta1 inhibitor for local administration and potential systemic treatment (Zischinsky et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Boc-3-hydroxypyrrolidine, also known as tert-Butyl 3-hydroxypyrrolidine-1-carboxylate, is a biochemical reagent . It is primarily used as a biological material or organic compound for life science related research
Mode of Action
Biochemical Pathways
It is used in the synthesis of several novel organic compounds, indicating its role in various biochemical pathways.
Pharmacokinetics
It is known that the compound is soluble in methanol , which could potentially influence its bioavailability.
Result of Action
As a biochemical reagent, it is used in life science related research , implying that it may have various effects at the molecular and cellular level depending on the context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature . It is also known that the Boc protecting group in the compound can be removed under weak or strong acid conditions , indicating that the pH of the environment can affect the compound’s stability and action.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in organic synthesis, particularly in the construction of chiral carbon-nitrogen bonds or chiral oxygen heterocyclic compounds
Cellular Effects
It is known that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known that this compound can interact with biomolecules during organic synthesis
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .
Properties
IUPAC Name |
tert-butyl 3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCBTRDHCDOPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403046 | |
| Record name | 1-Boc-3-hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103057-44-9 | |
| Record name | 3-Hydroxypyrrolidine-1-carboxylic acid tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103057-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Boc-3-hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the chirality of 1-Boc-3-hydroxypyrrolidine important in pharmaceutical applications?
A1: Chirality is crucial in pharmaceuticals because enantiomers (mirror-image molecules) can exhibit different biological activities. [] This means that while one enantiomer of a chiral drug might have the desired therapeutic effect, the other enantiomer could be inactive or even toxic. The paper focuses on a new sensor designed to distinguish between the enantiomers of this compound, which is a common chiral building block in drug synthesis. This ability to identify and separate enantiomers is vital for producing safe and effective medications.
Q2: How does the 3D-rGO-CS-BSA sensor described in the paper differentiate between the enantiomers of this compound?
A2: The 3D-rGO-CS-BSA sensor utilizes a combination of reduced graphene oxide (rGO), chitosan (CS), and bovine serum albumin (BSA) to create a chiral environment. [] While the exact mechanism of interaction is not fully elucidated in the paper, it is suggested that the combination of these materials allows for differential binding affinities with the two enantiomers of this compound. This difference in binding affinity leads to measurable variations in electrochemical signals (oxidation peak currents), enabling the identification and quantification of each enantiomer in a mixture.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)



